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This document provides a comprehensive technical overview of the primary endpoints of the
Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study. It
includes detailed methodologies, quantitative data from the study's primary publications, and
visualizations to facilitate a deeper understanding of the study's core outcomes.

Overview of the GRADE Study

The GRADE study was a multicenter, randomized, parallel-group clinical trial designed to
compare the long-term effectiveness of four commonly used glucose-lowering medications
when added to metformin in patients with type 2 diabetes of recent onset.[1][2] The study
aimed to provide evidence to guide the choice of second-line therapy for type 2 diabetes. The
four medications investigated were insulin glargine U-100, the sulfonylurea glimepiride, the
glucagon-like peptide-1 (GLP-1) receptor agonist liraglutide, and the dipeptidyl peptidase 4
(DPP-4) inhibitor sitagliptin.[2][3]

Primary Metabolic Endpoint

The primary endpoint of the GRADE study was a metabolic one, focused on the durability of
glycemic control.

Definition: The primary metabolic endpoint was the time to the first occurrence of a glycated
hemoglobin (Alc) level of 7.0% or higher, which was subsequently confirmed at the next
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quarterly visit.[2][3] This endpoint signifies primary metabolic failure of the assigned treatment
regimen.

o Participants: The study enrolled 5,047 participants with type 2 diabetes for less than 10 years
who were taking metformin and had a baseline Alc between 6.8% and 8.5%.[2][4]

e Alc Measurement: Alc levels were measured at quarterly visits. All A1lc measurements were
performed at a central laboratory to ensure consistency and accuracy. The laboratory used a
method certified by the National Glycohemoglobin Standardization Program (NGSP) and
standardized to the Diabetes Control and Complications Trial (DCCT) assay.[5][6][7]

o Confirmation of Endpoint: An initial Alc reading of = 7.0% triggered a confirmatory
measurement at the subsequent quarterly visit. The primary endpoint was only met if this
confirmatory Alc was also = 7.0%.

The cumulative incidence of the primary metabolic outcome differed significantly among the
four treatment groups (P<0.001).[2]

Cumulative Incidence of .
Hazard Ratio (95% CI) vs.

Treatment Group Primary Outcome (Alc 2 . L
Sitagliptin
7.0%)
Glargine 67% 0.67 (0.55 to 0.80)
Liraglutide 68% 0.68 (0.57 to 0.80)
Glimepiride 72% 0.82 (0.70t0 0.95)
Sitagliptin 7% (Reference)

Data adapted from the primary glycemic outcomes publication.
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Caption: Workflow for the determination of the primary metabolic endpoint in the GRADE study.
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Secondary Endpoints

The GRADE study also included important secondary endpoints to provide a more
comprehensive comparison of the treatment strategies.

Definition: A key secondary metabolic endpoint was the time to a confirmed Alc level greater
than 7.5%.[2]

The protocol for the secondary metabolic endpoint followed the same procedure as the primary
endpoint, with quarterly A1c measurements and a confirmatory measurement at the
subsequent visit for any reading > 7.5%.

While not the primary focus, the GRADE study prespecified and systematically collected data
on cardiovascular outcomes.

Key Cardiovascular Endpoints:

 MACE-3: A composite of nonfatal myocardial infarction, nonfatal stroke, and cardiovascular
death.[8]

o Any Cardiovascular Disease (CVD): A broader composite including MACE-3, hospitalization
for heart failure, unstable angina requiring hospitalization, or revascularization in any arterial
bed.[8]

o Data Collection: Information on potential cardiovascular events was collected at each study
visit.

» Adjudication: All potential cardiovascular events and deaths were reviewed by an
independent, blinded clinical endpoint adjudication committee.[9] This committee, composed
of clinical experts, assessed the events based on predefined criteria to ensure standardized
and unbiased evaluation.

Overall, there were no statistically significant differences among the four treatment groups for
the primary MACE-3 composite endpoint.[3][10] However, for the broader "any CVD" outcome,
participants in the liraglutide group had a lower risk compared to the other three groups
combined.[8]
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Endpoint Liraglutide vs. Other Groups Combined

Any Cardiovascular Disease Hazard Ratio: 0.71 (95% CI, 0.56 to 0.90)

Data adapted from the cardiovascular outcomes publication.

Signaling Pathways and Logical Relationships

The logical relationship of the primary endpoint assessment is visualized in the DOT script
provided in section 2. The study was not designed to investigate specific signaling pathways as
a primary outcome, but rather to assess the clinical effectiveness of different therapeutic
approaches that act on various pathways involved in glucose regulation.

Summary

The primary endpoint of the GRADE study was the time to confirmed metabolic failure, defined
as an Alc of 7.0% or greater. The study found that insulin glargine and liraglutide were more
effective than sitagliptin and glimepiride in maintaining glycemic targets. While there were no
significant differences in the primary cardiovascular composite endpoint (MACE-3) among the
groups, liraglutide was associated with a lower risk of a broader composite of cardiovascular
events. These findings provide crucial evidence for clinicians in the long-term management of
type 2 diabetes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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